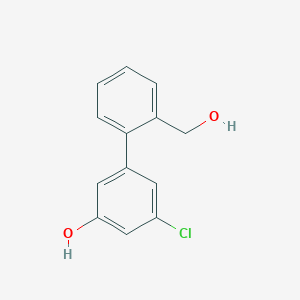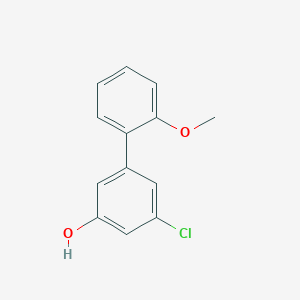
2-Chloro-4-(4-hydroxymethylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(4-hydroxymethylphenyl)phenol, 95% (2C4HMPP) is an organic compound with a wide range of applications in the medical and scientific fields. It is a phenolic compound that can be synthesized by different methods, and has a number of biochemical and physiological effects. This compound is used in laboratory experiments, and has advantages and limitations that should be taken into account.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(4-hydroxymethylphenyl)phenol, 95% is not fully understood. However, it is believed that the compound binds to a number of proteins, including enzymes, and alters their activity. This can lead to a number of biochemical and physiological effects, which will be discussed in more detail below.
Biochemical and Physiological Effects
2-Chloro-4-(4-hydroxymethylphenyl)phenol, 95% has a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, and it has also been shown to inhibit the activity of enzymes involved in the metabolism of fatty acids. In addition, 2-Chloro-4-(4-hydroxymethylphenyl)phenol, 95% has been shown to have anti-inflammatory and antifungal activity.
Advantages and Limitations for Lab Experiments
2-Chloro-4-(4-hydroxymethylphenyl)phenol, 95% has a number of advantages and limitations for lab experiments. One of the main advantages of using 2-Chloro-4-(4-hydroxymethylphenyl)phenol, 95% is that it is relatively easy to synthesize, and can be synthesized using a number of different methods. In addition, the compound is relatively stable and has a low toxicity. However, one of the main limitations of using 2-Chloro-4-(4-hydroxymethylphenyl)phenol, 95% is that it is not very soluble in water, which can make it difficult to use in experiments.
Future Directions
There are a number of potential future directions for 2-Chloro-4-(4-hydroxymethylphenyl)phenol, 95%. One of the main areas of research is the development of new therapeutic agents based on the compound. In addition, further research is needed to better understand the biochemical and physiological effects of the compound, as well as its mechanism of action. Finally, further research is needed to develop new methods for synthesizing 2-Chloro-4-(4-hydroxymethylphenyl)phenol, 95%, as well as to improve the solubility of the compound.
Synthesis Methods
2-Chloro-4-(4-hydroxymethylphenyl)phenol, 95% can be synthesized through a number of different methods, including the use of a Grignard reaction and the use of an aqueous solution of potassium hydroxide. The Grignard reaction involves the use of a Grignard reagent, such as methylmagnesium bromide, to react with an aldehyde or ketone. This reaction produces an alcohol, which can then be reacted with a chloride to produce 2-Chloro-4-(4-hydroxymethylphenyl)phenol, 95%. The aqueous solution of potassium hydroxide involves the use of an aqueous solution of potassium hydroxide to react with a phenol, such as 4-hydroxymethylphenol, to produce 2-Chloro-4-(4-hydroxymethylphenyl)phenol, 95%.
Scientific Research Applications
2-Chloro-4-(4-hydroxymethylphenyl)phenol, 95% has a wide range of applications in the medical and scientific fields. It is used in research as a model compound for studying the mechanisms of action of drugs, and it is also used as a reagent in organic synthesis. In addition, 2-Chloro-4-(4-hydroxymethylphenyl)phenol, 95% has been used in the development of a number of therapeutic agents, such as anti-inflammatory drugs and antifungal agents.
properties
IUPAC Name |
2-chloro-4-[4-(hydroxymethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c14-12-7-11(5-6-13(12)16)10-3-1-9(8-15)2-4-10/h1-7,15-16H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTCLLUOKHEHEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685880 |
Source


|
| Record name | 3-Chloro-4'-(hydroxymethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(4-hydroxymethylphenyl)phenol | |
CAS RN |
1261928-19-1 |
Source


|
| Record name | 3-Chloro-4'-(hydroxymethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














